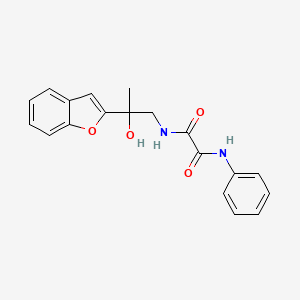

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. This structure is a common feature in many natural and synthetic compounds with a wide range of biological and pharmacological activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One common approach involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .

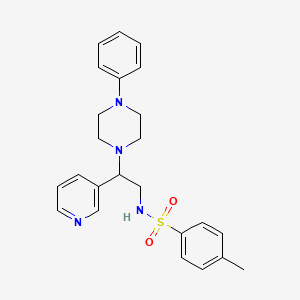

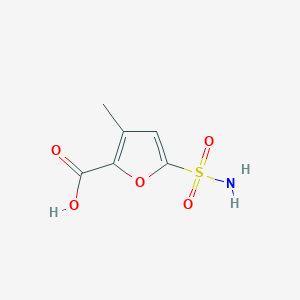

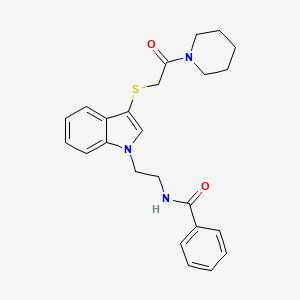

Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a fused ring system consisting of a benzene ring and a furan ring . The exact structure can vary depending on the specific substituents attached to the benzofuran core.

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can participate in Sonogashira cross-coupling reactions, hydroalkoxylation reactions, and reductive cyclizations .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Benzofuran derivatives have been studied for their anticancer properties. The structure of benzofuran is a core component in many biologically active compounds, and modifications to this structure can lead to potent anticancer agents. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which share a similar benzofuran moiety, have shown anticancer activity against human ovarian cancer cell lines .

Antimicrobial Activity

The benzofuran core is known for its strong biological activities, including antibacterial and antiviral effects. Compounds with this core could be developed into drugs that target a range of microbial pathogens. This makes N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide a candidate for further research into new antimicrobial agents .

Antioxidant Applications

Benzofuran compounds also exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which is linked to various diseases, including neurodegenerative disorders. The compound could be explored for its efficacy in protecting cells from oxidative damage .

Drug Development

Given the diverse pharmacological activities of benzofuran derivatives, there is potential for N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide to be used as a lead compound in drug development. Its structure could serve as a scaffold for designing drugs with improved efficacy and reduced side effects .

Organic Synthesis

Benzofuran derivatives are valuable in organic synthesis. They can act as intermediates in the synthesis of more complex molecules. The compound could be used to synthesize novel organic materials with specific desired properties.

Catalysis

Some benzofuran derivatives have been utilized in catalysis due to their unique properties. N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide could potentially be explored for its catalytic properties in various chemical reactions, aiding in the development of more efficient and sustainable processes.

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, indicating diverse modes of action . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that the compound may affect multiple biochemical pathways .

Pharmacokinetics

Its elimination was fast, and enterohepatic circulation was observed . These findings may provide some insights into the ADME properties of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide.

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce a variety of molecular and cellular effects.

Zukünftige Richtungen

Benzofuran derivatives have attracted significant attention due to their diverse biological activities and potential therapeutic applications. Future research in this area may focus on the development of new synthesis methods, the exploration of new biological targets, and the design of more potent and selective benzofuran-based drugs .

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-19(24,16-11-13-7-5-6-10-15(13)25-16)12-20-17(22)18(23)21-14-8-3-2-4-9-14/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREKKHGMJQNROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2940823.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2940825.png)

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2940826.png)

![Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)butanoate](/img/structure/B2940829.png)

![1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940830.png)

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2940831.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940832.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2940837.png)